[1-(3,4-Dimethoxy-phenyl)-3-hydroxymethyl-6,7-dimethoxy-naphthalen-2-yl]-methanol
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Overview
Description
[1-(3,4-Dimethoxy-phenyl)-3-hydroxymethyl-6,7-dimethoxy-naphthalen-2-yl]-methanol is a complex organic compound characterized by its multiple methoxy groups and hydroxymethyl functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3,4-Dimethoxy-phenyl)-3-hydroxymethyl-6,7-dimethoxy-naphthalen-2-yl]-methanol typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and naphthalene derivatives. The synthetic route may involve:
Aldol Condensation: Combining 3,4-dimethoxybenzaldehyde with a suitable naphthalene derivative under basic conditions to form an intermediate.
Reduction: Reducing the intermediate using reagents like sodium borohydride to introduce the hydroxymethyl group.
Methoxylation: Introducing methoxy groups through methylation reactions using reagents such as dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Compounds with varied functional groups replacing methoxy groups.
Scientific Research Applications
Chemistry
In chemistry, [1-(3,4-Dimethoxy-phenyl)-3-hydroxymethyl-6,7-dimethoxy-naphthalen-2-yl]-methanol is used as a precursor for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
The compound’s potential biological activity is of interest in pharmacology. It may serve as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic properties, including anti-inflammatory, antioxidant, or anticancer activities.
Industry
Industrially, the compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism by which [1-(3,4-Dimethoxy-phenyl)-3-hydroxymethyl-6,7-dimethoxy-naphthalen-2-yl]-methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy and hydroxymethyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but a different core structure.
5-(3,4-Dimethoxyphenyl)-1,3-cyclohexanedione: Another compound with methoxy groups and a cyclohexane core.
Uniqueness
What sets [1-(3,4-Dimethoxy-phenyl)-3-hydroxymethyl-6,7-dimethoxy-naphthalen-2-yl]-methanol apart is its naphthalene core combined with multiple methoxy and hydroxymethyl groups, providing unique chemical and biological properties not found in simpler analogues.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
31337-51-6 |
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Molecular Formula |
C22H24O6 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
[4-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-6,7-dimethoxynaphthalen-2-yl]methanol |
InChI |
InChI=1S/C22H24O6/c1-25-18-6-5-13(8-19(18)26-2)22-16-10-21(28-4)20(27-3)9-14(16)7-15(11-23)17(22)12-24/h5-10,23-24H,11-12H2,1-4H3 |
InChI Key |
XLIGEVMSLRBZGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3C=C(C(=CC3=CC(=C2CO)CO)OC)OC)OC |
Origin of Product |
United States |
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